

# spectroscopic data for 2-Methyl-3-phenyl-1-propene (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Methyl-3-phenyl-1-propene

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methyl-3-phenyl-1-propene**

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methyl-3-phenyl-1-propene** (also known as methallylbenzene), a compound of interest in synthetic organic chemistry. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for compound verification and characterization. The causality behind spectral features is explained, grounding the interpretation in fundamental principles and field-proven insights.

## Introduction: The Molecular Blueprint

The structural confirmation of a molecule is the bedrock of all subsequent chemical and biological investigation. For **2-Methyl-3-phenyl-1-propene** ( $\text{C}_{10}\text{H}_{12}$ ), a precise understanding of its atomic connectivity and electronic environment is paramount. Spectroscopic analysis provides a non-destructive method to probe the molecular structure, with each technique offering a unique piece of the puzzle. NMR reveals the carbon-hydrogen framework, IR identifies the functional groups present, and MS provides the molecular weight and

fragmentation patterns, which offer clues to the molecule's lability and structural motifs. This guide synthesizes data from these techniques to build a cohesive and self-validating portrait of **2-Methyl-3-phenyl-1-propene**.

Figure 1: Structure of **2-Methyl-3-phenyl-1-propene** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.<sup>[1]</sup> By probing the magnetic properties of <sup>1</sup>H and <sup>13</sup>C nuclei, we can map out the carbon-hydrogen framework of the molecule.

### <sup>1</sup>H NMR Spectroscopy Analysis

The <sup>1</sup>H NMR spectrum of **2-Methyl-3-phenyl-1-propene** is predicted to show four distinct sets of signals, corresponding to the four chemically non-equivalent proton environments in the molecule.

- Aromatic Protons (C6-H to C10-H): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of  $\delta$  7.1-7.4 ppm. Their chemical shift is significantly downfield due to the deshielding effect of the aromatic ring current.
- Vinylic Protons (=CH<sub>2</sub>): The two protons on the terminal carbon of the double bond (C1) are diastereotopic. They are not chemically equivalent due to the chiral center created by the rest of the molecule's asymmetry relative to the double bond. They are expected to appear as two distinct signals, likely singlets or very finely split multiplets, around  $\delta$  4.8-5.0 ppm. The lack of an adjacent proton prevents simple n+1 splitting, but long-range allylic coupling can occur.<sup>[2]</sup>
- Allylic Protons (-CH<sub>2</sub>-Ph): The two protons of the methylene bridge (C3) are adjacent to the phenyl group and the double bond. They are expected to produce a signal around  $\delta$  3.4 ppm. This signal will likely appear as a singlet, as there are no vicinal protons to couple with.
- Methyl Protons (-CH<sub>3</sub>): The three protons of the methyl group (C4) are attached to the double bond. This environment should produce a singlet around  $\delta$  1.8 ppm. The signal is a singlet because there are no adjacent protons.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Methyl-3-phenyl-1-propene**

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (C <sub>6</sub> -H to C <sub>10</sub> -H)	7.1 - 7.4	Multiplet (m)	5H
Vinylic (=CH <sub>2</sub> )	~4.9	Singlet (s) / Multiplet (m)	2H
Allylic (-CH <sub>2</sub> -)	~3.4	Singlet (s)	2H
Methyl (-CH <sub>3</sub> )	~1.8	Singlet (s)	3H

## $^{13}\text{C}$ NMR Spectroscopy Analysis

A proton-decoupled  $^{13}\text{C}$  NMR spectrum simplifies the analysis by showing a single peak for each chemically unique carbon atom.[3] For **2-Methyl-3-phenyl-1-propene**, eight distinct signals are expected.

- Aromatic Carbons: The phenyl ring will show four signals. The carbon attached to the propene group (ipso-carbon, C5) is expected around  $\delta$  140 ppm. The two pairs of ortho/meta carbons (C6/C10 and C7/C9) and the single para carbon (C8) will appear in the typical aromatic region of  $\delta$  126-129 ppm.
- Vinylic Carbons: Two signals are expected for the double bond carbons. The internal, quaternary carbon (C2) will be further downfield (~ $\delta$  143 ppm) than the terminal methylene carbon (C1) at ~ $\delta$  112 ppm.[4]
- Allylic Carbon (-CH<sub>2</sub>-): The methylene carbon (C3) is expected to appear around  $\delta$  42 ppm.
- Methyl Carbon (-CH<sub>3</sub>): The methyl carbon (C4) will be the most upfield signal, appearing around  $\delta$  22 ppm.[3]

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Methyl-3-phenyl-1-propene**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C2 (quaternary alkene)	~143
C5 (ipso-aromatic)	~140
C6, C7, C8, C9, C10 (aromatic)	126 - 129
C1 (terminal alkene)	~112
C3 (allylic)	~42
C4 (methyl)	~22

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[\[5\]](#)

For **2-Methyl-3-phenyl-1-propene**, the key diagnostic absorptions are:

- $=\text{C-H}$  Stretch ( $\text{sp}^2$  C-H): A peak or series of peaks just above  $3000 \text{ cm}^{-1}$ , typically in the  $3020\text{-}3080 \text{ cm}^{-1}$  region, is characteristic of C-H bonds on both the aromatic ring and the double bond.[\[6\]](#)
- $-\text{C-H}$  Stretch ( $\text{sp}^3$  C-H): Absorptions just below  $3000 \text{ cm}^{-1}$ , in the  $2850\text{-}2950 \text{ cm}^{-1}$  range, are indicative of the C-H bonds in the methyl and methylene groups.[\[7\]](#)
- $\text{C}=\text{C}$  Stretch (Alkene): A weak to medium intensity band is expected in the  $1640\text{-}1680 \text{ cm}^{-1}$  region for the carbon-carbon double bond stretch.[\[5\]](#)
- $\text{C}=\text{C}$  Stretch (Aromatic): Aromatic rings typically show two characteristic sharp peaks around  $\sim 1600 \text{ cm}^{-1}$  and  $1450\text{-}1500 \text{ cm}^{-1}$ .[\[6\]](#)
- $=\text{C-H}$  Bend (Out-of-Plane): A strong band between  $900\text{-}880 \text{ cm}^{-1}$  is characteristic of a 1,1-disubstituted (geminal) alkene, which is a key structural feature of this molecule.[\[8\]](#) Additional bands in the  $690\text{-}770 \text{ cm}^{-1}$  region would confirm the monosubstituted benzene ring.

Table 3: Key IR Absorption Bands for **2-Methyl-3-phenyl-1-propene**

Vibrational Mode	Expected Frequency (cm <sup>-1</sup> )	Intensity
Aromatic & Vinylic C-H Stretch	3020 - 3080	Medium
Aliphatic C-H Stretch	2850 - 2950	Medium-Strong
Alkene C=C Stretch	~1650	Weak-Medium
Aromatic C=C Stretch	~1600, ~1475	Medium-Strong
Alkene =C-H Bend (oop)	880 - 900	Strong
Aromatic C-H Bend (oop)	690 - 770	Strong

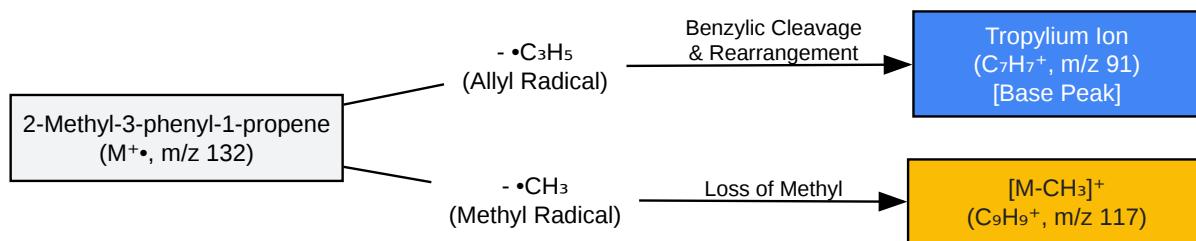
## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through analysis of its fragmentation patterns upon ionization.[\[9\]](#)

- Molecular Ion (M<sup>+</sup>•): For **2-Methyl-3-phenyl-1-propene** (C<sub>10</sub>H<sub>12</sub>), the molecular weight is 132.21 g/mol. The electron ionization (EI) mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 132.
- Base Peak and Key Fragmentation: The most significant fragmentation pathway for alkylbenzenes involves cleavage at the benzylic position to form a highly stable benzyl cation.[\[10\]](#)[\[11\]](#) For this molecule, cleavage of the C2-C3 bond is not favorable. Instead, cleavage of the C3-C5 bond (allylic cleavage) is the dominant pathway. This results in the loss of a methylallyl radical (•CH<sub>2</sub>C(CH<sub>3</sub>)=CH<sub>2</sub>) and the formation of a benzyl cation. However, the most likely fragmentation is the cleavage of the C-C bond between the allylic methylene and the phenyl ring, leading to a resonance-stabilized benzyl cation.

A more prominent fragmentation pathway for this structure involves the cleavage of the allylic C-C bond between C3 and the phenyl ring, which would lead to a radical at m/z 91. However, the most characteristic fragmentation for compounds containing a benzyl group is the formation of the tropylidium ion (C<sub>7</sub>H<sub>7</sub><sup>+</sup>) at m/z 91.[\[10\]](#)[\[11\]](#) This occurs via cleavage of the C2-C3 bond, followed by rearrangement of the resulting cation. This m/z 91 peak is expected to be the base

peak (most intense peak) in the spectrum. Loss of a methyl group ( $\bullet\text{CH}_3$ ) from the molecular ion would lead to a peak at  $m/z$  117 (M-15).



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Figure 2: Proposed major fragmentation pathway for **2-Methyl-3-phenyl-1-propene** in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of **2-Methyl-3-phenyl-1-propene**

m/z	Proposed Fragment	Significance
132	$[\text{C}_{10}\text{H}_{12}]^{\bullet+}$	Molecular Ion ( $\text{M}^{\bullet+}$ )
117	$[\text{C}_9\text{H}_9]^+$	$\text{M} - \text{CH}_3$
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion; expected Base Peak
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation
65	$[\text{C}_5\text{H}_5]^+$	From loss of acetylene from tropylium ion

## Standard Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures.

- NMR Spectroscopy:

- Dissolve ~5-10 mg of **2-Methyl-3-phenyl-1-propene** in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).[\[1\]](#)

- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 300 MHz or higher field NMR spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction) and integrate the  $^1\text{H}$  signals.[\[12\]](#)

- IR Spectroscopy:
  - For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
  - Place the sample in an FTIR spectrometer and record the spectrum, typically from 4000 to  $400\text{ cm}^{-1}$ .
  - A background spectrum of the clean salt plates or ATR crystal should be run first and subtracted from the sample spectrum.
- Mass Spectrometry (GC-MS):
  - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
  - The GC separates the compound from any impurities. The compound then enters the MS source.
  - Acquire the mass spectrum using Electron Ionization (EI) at a standard energy of 70 eV.

## Conclusion

The combined spectroscopic data provides an unambiguous structural confirmation of **2-Methyl-3-phenyl-1-propene**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra define the carbon-hydrogen framework, identifying the distinct aromatic, vinylic, allylic, and methyl groups. Infrared spectroscopy confirms the presence of the key functional groups: the alkene C=C double bond and the aromatic ring. Finally, mass spectrometry establishes the correct molecular weight and shows a characteristic fragmentation pattern dominated by the formation of the stable tropylum ion (m/z 91). This cohesive dataset serves as a reliable fingerprint for the identification and quality control of **2-Methyl-3-phenyl-1-propene** in research and development settings.

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